Product packaging for 2-(Chloromethoxy)-2-methylpropane(Cat. No.:CAS No. 40556-01-2)

2-(Chloromethoxy)-2-methylpropane

Cat. No.: B1601189
CAS No.: 40556-01-2
M. Wt: 122.59 g/mol
InChI Key: CIACLSGBPZWWNK-UHFFFAOYSA-N
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Description

Historical Context of Chloroalkyl Ethers as Synthetic Reagents

The journey of chloroalkyl ethers as synthetic tools is a compelling narrative of utility and caution. These compounds, characterized by the R-O-(CH2)n-Cl general structure, have long been recognized for their utility as alkylating agents and chemical intermediates in a variety of industrial and laboratory applications. ca.govepa.gov Their use extends to the manufacturing of polymers, ion-exchange resins, and pharmaceuticals. ca.govepa.gov

In the realm of organic synthesis, chloromethyl methyl ether (CH3OCH2Cl), often abbreviated as CMME or MOM-Cl, stands out as a historically significant chloroalkyl ether. wikipedia.orgchempanda.com It gained prominence as a reagent for introducing the methoxymethyl (MOM) protecting group for alcohols. wikipedia.orguwindsor.ca The MOM group offered a means to mask the reactivity of hydroxyl groups under a range of reaction conditions, a crucial tactic in multi-step syntheses. uwindsor.camasterorganicchemistry.com

However, the widespread use of early chloroalkyl ethers like CMME was tempered by significant safety concerns. The classical synthesis of CMME, involving the reaction of formaldehyde (B43269), methanol (B129727), and hydrogen chloride, was found to produce a highly carcinogenic byproduct, bis(chloromethyl) ether (BCME). wikipedia.orgorgsyn.org BCME, and to a lesser extent technical-grade CMME, are recognized as human carcinogens, linked to an increased risk of lung cancer. nih.govnih.gov This discovery prompted a shift towards the development of safer, in situ methods for the generation of chloroalkyl ethers, minimizing the risk of exposure to these hazardous compounds. chempanda.comorganic-chemistry.org These improved methods often involve the reaction of an acetal (B89532) with an acid halide, a process that avoids the formation of BCME. organic-chemistry.org

The historical trajectory of chloroalkyl ethers, therefore, reflects a broader theme in organic synthesis: the continuous pursuit of highly effective reagents coupled with an ever-increasing emphasis on safety and the development of greener, more sustainable chemical practices. This evolution has paved the way for the exploration and application of a wider range of chloroalkyl ethers, including 2-(Chloromethoxy)-2-methylpropane, which offer different reactivity profiles and advantages.

Significance of this compound as a Protecting Group Reagent and Synthetic Intermediate

This compound, also known by its synonym t-butyl chloromethyl ether, has carved out a significant niche in academic organic synthesis, primarily as a reagent for the introduction of the tert-butoxymethyl (Bum) protecting group. This acid-labile protecting group has proven particularly valuable for the protection of various functional groups, most notably the imidazole (B134444) ring of histidine residues in peptide synthesis. The bulky tert-butyl group imparts a degree of steric hindrance that can influence the selectivity of subsequent synthetic transformations.

The Bum group is prized for its specific cleavage conditions, which allow for its selective removal in the presence of other protecting groups. Typically, deprotection is achieved under acidic conditions, such as with trifluoroacetic acid, which cleaves the ether linkage. ca.gov This orthogonality is a cornerstone of modern protecting group strategy, enabling chemists to unmask specific functional groups at will during a complex synthesis.

One of the most well-documented applications of this compound is in the protection of the imidazole side chain of histidine. The unprotected imidazole ring can interfere with peptide coupling reactions and other synthetic manipulations. By converting it to an N-Bum derivative, its nucleophilicity is masked, allowing for the smooth assembly of peptide chains. The Bum group can then be removed during the final deprotection step. nih.gov

Beyond its role in peptide synthesis, this compound serves as a synthetic intermediate for the introduction of the tert-butoxymethyl ether moiety onto a variety of substrates containing hydroxyl groups. The resulting tert-butyl ethers exhibit a stability profile that makes them suitable for a range of reaction conditions. chempanda.com

Table 1: Properties of this compound

Property Value
Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
IUPAC Name This compound
Synonyms Chloromethyl tert-butyl ether, t-butyl chloromethyl ether
CAS Number 40556-01-2

Data sourced from PubChem Compound Summary for CID 13047163. who.int

The synthesis of this compound itself can be achieved through various methods, including the reaction of tert-butanol (B103910) with formaldehyde and hydrogen chloride, or via the reaction of a tert-butoxide salt with chloromethyl methyl ether. As with other chloroalkyl ethers, modern synthetic preparations prioritize the minimization of hazardous byproducts.

Overview of Contemporary Research Endeavors Related to this compound

While the foundational applications of this compound are well-established, particularly in the realm of peptide synthesis, its role in contemporary research continues to be explored. Current research endeavors often focus on leveraging its unique properties for the synthesis of complex and biologically active molecules.

Recent studies in synthetic methodology continue to refine the use of protecting groups, and while specific publications highlighting major new applications for this compound are not abundant, its established utility ensures its continued use in complex synthetic campaigns. The ongoing quest for new pharmaceuticals and natural product synthesis often requires a diverse toolbox of protecting groups, and the Bum group, introduced by this compound, remains a valuable option due to its specific cleavage conditions.

Future research may focus on expanding the scope of the Bum protecting group to other sensitive functionalities or developing new catalytic systems for its introduction and removal under even milder conditions. As the complexity of synthetic targets increases, the demand for robust and selective protecting group strategies will undoubtedly drive further innovation in the application of reagents like this compound.

Table 2: Mentioned Compounds

Compound Name Chemical Formula
This compound C5H11ClO
bis(chloromethyl) ether C2H4Cl2O
Chloromethyl methyl ether C2H5ClO
Formaldehyde CH2O
Histidine C6H9N3O2
Hydrogen chloride HCl
Methanol CH4O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClO B1601189 2-(Chloromethoxy)-2-methylpropane CAS No. 40556-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethoxy)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(2,3)7-4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIACLSGBPZWWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516294
Record name 2-(Chloromethoxy)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40556-01-2
Record name 2-(Chloromethoxy)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloromethoxy 2 Methylpropane

Traditional Preparative Routes for Chloroalkyl Ethers

The conventional synthesis of chloroalkyl ethers has historically relied on the reaction of an alcohol, an aldehyde (most commonly formaldehyde), and hydrogen chloride (HCl). orgsyn.orggoogle.com This approach, while effective, is often associated with the formation of hazardous byproducts.

A representative traditional method involves saturating a mixture of an alcohol and formaldehyde (B43269) with a stream of anhydrous hydrogen chloride gas. orgsyn.org For instance, the preparation of chloromethyl methyl ether, a related compound, involves cooling a mixture of methanol (B129727) and formalin (an aqueous solution of formaldehyde) while bubbling HCl gas through it. orgsyn.org After saturation, a layer of the chloroalkyl ether separates from the aqueous layer. To maximize the yield, the aqueous layer is typically treated with a salting-out agent like calcium chloride to recover more of the dissolved product. orgsyn.org The combined organic layers are then dried and purified by fractional distillation.

A significant drawback of this method is the potential for the formation of the highly carcinogenic bis(chloromethyl)ether (BCME) as a byproduct, particularly when formaldehyde is used. google.comorgsyn.org The conditions of the reaction, including the ratio of formaldehyde to the alcohol, can influence the amount of this dangerous impurity. google.com Efforts to optimize this traditional route have focused on controlling reaction temperature and the stoichiometry of the reactants to minimize BCME formation. google.com

Advanced Synthesis Strategies for Enhanced Purity and Yield

To address the limitations of traditional methods, particularly the co-production of hazardous impurities, advanced synthetic strategies have been developed. These modern techniques prioritize higher purity, improved yields, and operational safety.

In Situ Generation Techniques for Minimizing Byproduct Formation

A key advancement in the synthesis of chloroalkyl ethers is the development of methods that generate the compound in situ for immediate use, which significantly reduces handling and exposure risks. orgsyn.orgnih.gov These techniques often employ an exchange reaction that avoids the use of formaldehyde altogether, thereby preventing the formation of bis(chloromethyl)ether (BCME). orgsyn.org

One such method involves the reaction between a symmetric acetal (B89532) and an acid halide. orgsyn.orgnih.gov For example, reacting dimethoxymethane (B151124) with an acid halide can produce chloromethyl methyl ether. This approach is advantageous because the resulting solution of the chloroalkyl ether can often be used directly in subsequent reactions without purification. nih.gov Any excess reagent can be easily quenched during the reaction workup, further minimizing exposure to the potentially carcinogenic chloroalkyl ether. nih.gov

Catalytic Approaches in 2-(Chloromethoxy)-2-methylpropane Synthesis

The efficiency and selectivity of chloroalkyl ether synthesis have been significantly improved through catalysis. Catalytic methods often allow for milder reaction conditions and lower the activation energy, leading to faster reactions and higher yields.

A notable catalytic approach is the use of Lewis acids, such as zinc(II) salts, to catalyze the reaction between acetals and acid halides. nih.gov Research has demonstrated that zinc(II) chloride is an effective catalyst for this transformation, providing haloalkyl ethers in near-quantitative yields. nih.gov This catalytic system is highly efficient, requiring only a very small amount of catalyst (e.g., 0.01 mol %). nih.gov The reactions typically proceed to completion within a few hours at moderate temperatures. nih.gov This method represents a substantial improvement over older protocols that required extended reflux periods and were less efficient. orgsyn.org

Comparative Analysis of Synthetic Efficiency Across Different Protocols

A comparative analysis of synthetic protocols for chloroalkyl ethers highlights a clear evolution towards greater efficiency, safety, and purity. Traditional methods, while foundational, are often surpassed by modern catalytic strategies.

The traditional formaldehyde-HCl method is a one-pot reaction but suffers from slow reaction times, the need for gaseous HCl, and the significant risk of forming the highly carcinogenic byproduct BCME. orgsyn.orggoogle.comorgsyn.org Yields can be variable and purification can be complicated. orgsyn.org

In contrast, the advanced catalytic method using an acetal, an acid halide, and a zinc catalyst offers numerous advantages. nih.gov It is a simple and rapid procedure, often completed in 1-4 hours with very low catalyst loading. nih.gov Crucially, this method avoids the use of formaldehyde, thus eliminating the primary route for BCME formation. orgsyn.org The yields are typically very high, often near-quantitative. nih.gov The ability to use the resulting solution directly in subsequent steps enhances its utility and safety profile by minimizing handling of the pure, reactive chloroalkyl ether. nih.gov

Interactive Table: Comparison of Synthetic Protocols for Chloroalkyl Ethers

FeatureTraditional Method (Formaldehyde/HCl)Advanced Catalytic Method (Acetal/Acid Halide)
Primary Reactants Alcohol, FormaldehydeAcetal, Acid Halide
Key Reagent Hydrogen Chloride (gas)Zinc(II) Salt (catalyst)
Byproduct Risk High (bis(chloromethyl)ether)Minimal to None
Reaction Time Several hours to over a day orgsyn.orgorgsyn.org1-4 hours nih.gov
Yield Variable, often requires salting-out for maximization orgsyn.orgNear-quantitative nih.gov
Catalyst Loading N/ALow (e.g., 0.01 mol %) nih.gov
Safety High risk due to BCME formation and handling of gaseous HCl google.comorgsyn.orgImproved safety due to no BCME and potential for in situ use orgsyn.orgnih.gov

Reactivity and Mechanistic Investigations of 2 Chloromethoxy 2 Methylpropane

Nucleophilic Substitution Reactions of the Chloromethoxy Moiety

2-(Chloromethoxy)-2-methylpropane, also known as chloromethyl tert-butyl ether, is a highly reactive α-chloro ether. Its reactivity in nucleophilic substitution is dominated by the electronic influence of the ether oxygen atom adjacent to the chloromethyl group. This structural feature significantly affects the mechanistic pathways the substitution follows.

The nucleophilic substitution reactions of this compound predominantly proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This preference is not due to the steric hindrance typically associated with tertiary substrates like 2-chloro-2-methylpropane, but rather due to the profound stability of the carbocation intermediate that is formed. libretexts.org

The rate-determining step in an SN1 reaction is the spontaneous, unimolecular dissociation of the substrate to form a carbocation and a leaving group. libretexts.org In the case of this compound, the cleavage of the carbon-chlorine bond is greatly facilitated by the adjacent ether oxygen atom. This leads to the formation of a tert-butoxymethyl cation and a chloride ion.

(CH3)3C-O-CH2Cl → [(CH3)3C-O-CH2]+ + Cl- (Slow, Rate-Determining Step)

The resulting carbocation is not a simple primary carbocation. Instead, it is a resonance-stabilized oxocarbenium ion. The lone pair of electrons on the oxygen atom delocalizes to stabilize the positive charge on the adjacent carbon, creating a more stable structure with an oxonium ion character.

[(CH3)3C-O-CH2]+ ↔ [(CH3)3C-O+=CH2]

This resonance stabilization significantly lowers the activation energy for the formation of the intermediate, making the SN1 pathway exceptionally rapid. wiredchemist.com Once formed, this highly electrophilic intermediate reacts quickly with any available nucleophile in a non-rate-determining step. youtube.com For example, in a reaction with water, the oxocarbenium ion is rapidly trapped to form an unstable hemiacetal derivative which then loses a proton to yield the final products.

[(CH3)3C-O-CH2]+ + H2O → (CH3)3C-O-CH2OH2+ (Fast) (CH3)3C-O-CH2OH2+ → (CH3)3C-O-CH2OH + H+ (Fast)

Table 1: Factors Favoring the SN1 Pathway for this compound

FactorDescription
Substrate Structure α-Chloro ether. The carbon bearing the leaving group is primary.
Intermediate Stability Formation of a highly stable, resonance-stabilized oxocarbenium ion.
Leaving Group Chloride (Cl⁻) is a good leaving group.
Solvent Polar protic solvents (e.g., water, ethanol) can stabilize both the carbocation intermediate and the leaving group, further accelerating the SN1 rate. libretexts.org

A bimolecular nucleophilic substitution (SN2) reaction involves a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This process is characterized by a "backside attack," where the nucleophile approaches from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

For this compound, several factors strongly disfavor the SN2 pathway:

Electronic Effects: The dominant factor is the extremely rapid rate of the competing SN1 reaction. The low activation energy for carbocation formation means that the SN1 pathway is kinetically much more favorable.

Steric Hindrance: While the carbon atom undergoing substitution is primary, the adjacent bulky tert-butyl group (-C(CH3)3) creates some steric hindrance that would slow down a potential backside attack by a nucleophile compared to less hindered primary substrates like chloromethane. In tertiary alkyl halides, such as 2-chloro-2-methylpropane, severe steric hindrance virtually prevents the SN2 reaction from occurring. youtube.com While less pronounced here, it remains a contributing factor.

Reaction Conditions: SN2 reactions are typically favored by strong, often anionic, nucleophiles and polar aprotic solvents. libretexts.org However, even under these conditions, the inherent reactivity of the α-chloro ether moiety towards ionization makes the SN1 mechanism the predominant route.

In essence, while the carbon center is primary, the electronic stabilization provided by the adjacent oxygen atom makes the SN1 pathway so efficient that the SN2 mechanism cannot effectively compete.

The high reactivity of the SN1-generated oxocarbenium ion allows this compound to act as a potent electrophile, specifically as a tert-butoxymethyl (BOM) protecting group source for a wide variety of nucleophiles.

The general scope includes the protection of:

Alcohols (ROH): React to form tert-butoxymethyl ethers (RO-BOM).

Carboxylic Acids (RCOOH): React to form tert-butoxymethyl esters (RCOO-BOM).

Amines (RNH2, R2NH): React to form N-BOM protected amines.

Thiols (RSH): React to form tert-butoxymethyl thioethers (RS-BOM).

The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the HCl generated during the reaction.

Table 2: Examples of Nucleophilic Substitution with this compound

NucleophileProduct TypeGeneral Equation
Water (H₂O)Hemiacetal (unstable)(CH₃)₃C-O-CH₂Cl + H₂O → (CH₃)₃C-O-CH₂OH + HCl
Alcohol (R-OH)BOM Ether(CH₃)₃C-O-CH₂Cl + R-OH → (CH₃)₃C-O-CH₂-OR + HCl
Carboxylate (R-COO⁻)BOM Ester(CH₃)₃C-O-CH₂Cl + R-COO⁻ → (CH₃)₃C-O-CH₂-OOCR + Cl⁻
Amine (R₂NH)N-BOM Amine(CH₃)₃C-O-CH₂Cl + R₂NH → (CH₃)₃C-O-CH₂-NR₂ + HCl

The primary limitation of these reactions relates to the stability of the nucleophile and the desired product under the reaction conditions. Strongly basic or sterically hindered nucleophiles may react more slowly or lead to side reactions. Furthermore, the tert-butoxymethyl group itself is sensitive to acidic conditions, which readily cleave the protecting group, so reactions must be performed under neutral or basic conditions.

Electrophilic Reactivity Profiles and Related Transformations

The electrophilic character of this compound is centered on the methylene (B1212753) carbon (-O-CH₂-Cl). This carbon is rendered highly electron-deficient and thus electrophilic by two key effects:

Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the carbon atom.

Oxygen Proximity: The adjacent ether oxygen also exerts an inductive pull on the carbon's electrons.

This pronounced electrophilicity is the driving force for the nucleophilic substitution reactions discussed previously. In the context of its reactivity profile, the compound is best described as a potent tert-butoxymethylating agent . Its transformations are almost exclusively those where it delivers the (CH₃)₃C-O-CH₂- (BOM) group to a nucleophile.

The electrophilic reactivity is so high that it readily participates in Friedel-Crafts type reactions with electron-rich aromatic compounds, leading to the introduction of a BOM-ether group onto the aromatic ring. This highlights its powerful electrophilic nature, driven by the easy formation of the stabilized oxocarbenium ion intermediate.

Radical Reactions and Oxidation Pathways Involving this compound Derivatives

While ionic reactions dominate its chemistry, this compound derivatives can participate in radical reactions, particularly under conditions that promote homolytic bond cleavage, such as exposure to UV light or radical initiators. OH radical-initiated oxidation is a relevant pathway for understanding its atmospheric chemistry or behavior in oxidative biological systems. copernicus.orgcopernicus.org

The oxidation process typically begins with the abstraction of a hydrogen atom by a highly reactive radical, such as the hydroxyl radical (•OH), to form a carbon-centered radical and water. researchgate.net There are two primary sites for hydrogen abstraction:

Abstraction from the Methylene Group: H-abstraction from the -O-CH₂-Cl moiety. (CH₃)₃C-O-CH₂Cl + •OH → (CH₃)₃C-O-C•HCl + H₂O

Abstraction from a Methyl Group: H-abstraction from one of the -C(CH₃)₃ methyl groups. (CH₃)₃C-O-CH₂Cl + •OH → •CH₂(CH₃)₂C-O-CH₂Cl + H₂O

Computational studies on analogous compounds like chloromethyl ethyl ether suggest that hydrogen abstraction from the carbon adjacent to the ether oxygen (the methylene group in this case) is often the kinetically favored pathway. researchgate.net

Once formed, the resulting carbon-centered radical rapidly reacts with molecular oxygen (O₂) in the atmosphere or an aerobic environment to form a peroxy radical (ROO•). copernicus.org

(CH₃)₃C-O-C•HCl + O₂ → (CH₃)₃C-O-CH(OO•)Cl

These peroxy radicals are key intermediates that can undergo a variety of subsequent reactions, including reacting with nitric oxide (NO) to form alkoxy radicals (RO•), which can then decompose or isomerize, leading to a cascade of oxidation products such as aldehydes, carbon dioxide, and other smaller molecules. copernicus.org

Mechanistic Elucidation of Reaction Intermediates and Transition States

The mechanism of a chemical reaction is a detailed, step-by-step description of how reactants are converted into products. This involves characterizing transient species, including reaction intermediates and transition states. saylor.org

Reaction Intermediates: These are species that are formed in one elementary step and consumed in a subsequent step. taylorandfrancis.comyoutube.com They represent a local energy minimum on the reaction coordinate and, while often short-lived, have fully formed bonds.

For the SN1 reaction: The key reaction intermediate is the tert-butoxymethyl cation . As discussed, this is not a simple carbocation but a resonance-stabilized oxocarbenium ion, [(CH₃)₃C-O-CH₂]⁺ ↔ [(CH₃)₃C-O⁺=CH₂]. Its stability is the paramount reason for the compound's high reactivity via the SN1 pathway.

For radical oxidation: The primary intermediates are the carbon-centered radicals ((CH₃)₃C-O-C•HCl and •CH₂(CH₃)₂C-O-CH₂Cl) and the subsequent peroxy radicals formed upon reaction with oxygen. copernicus.orgresearchgate.net

Transition States: A transition state is a configuration of maximum potential energy along the reaction coordinate for an elementary step. wiredchemist.comyoutube.com It is an unstable, fleeting arrangement of atoms that cannot be isolated.

For the SN1 reaction: The mechanism involves at least two transition states.

TS1: The first and highest-energy transition state occurs during the rate-determining step as the C-Cl bond is breaking. Here, the bond is partially broken, and a partial positive charge is developing on the carbon, stabilized by the developing overlap with the oxygen lone pair.

TS2: A second, lower-energy transition state occurs as the nucleophile attacks the oxocarbenium ion intermediate. This step has a much lower activation energy, reflecting its rapid nature. wiredchemist.com

The energy profile diagram for the SN1 solvolysis of this compound would show two peaks corresponding to the two transition states, with a valley in between representing the stable oxocarbenium ion intermediate. saylor.org

Applications of 2 Chloromethoxy 2 Methylpropane in Complex Organic Synthesis

Strategic Utility as a Protecting Group Reagent for Hydroxyl and Related Functionalities

In the intricate process of synthesizing complex organic molecules, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from interfering with desired transformations elsewhere in the molecule. libretexts.orgmasterorganicchemistry.com 2-(Chloromethoxy)-2-methylpropane serves as a key reagent for the introduction of the tert-butoxymethyl (BOM) protecting group, particularly for hydroxyl groups and other related functionalities.

Introduction of the tert-Butoxymethyl (BOM) Protecting Group for Alcohols

The primary application of this compound is in the protection of alcohols through the formation of tert-butoxymethyl (BOM) ethers. researchgate.net This reaction involves the treatment of an alcohol with this compound, typically in the presence of a non-nucleophilic base. The base facilitates the deprotonation of the alcohol, forming an alkoxide that then displaces the chloride from the reagent in a nucleophilic substitution reaction.

The BOM group is favored in many synthetic routes due to its unique stability profile. It is generally stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. This robustness allows for a broad spectrum of chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.

Extension to the Protection of Other Heteroatom-Containing Functional Groups

The utility of this compound extends beyond the protection of just alcohols. It can also be employed to protect other functional groups that contain reactive heteroatoms, such as amines, thiols, and even the ureido nitrogen of uridine (B1682114) in nucleoside chemistry. nih.govpressbooks.pub The fundamental principle remains the same: the nucleophilic heteroatom attacks the electrophilic carbon of this compound to form a stable, protected derivative. This versatility makes the BOM group a valuable tool in the synthesis of diverse and complex molecular architectures.

Methodologies for Protecting Group Introduction and Selective Removal

The introduction of the BOM group is typically achieved under basic conditions. A common procedure involves reacting the substrate alcohol with this compound in the presence of a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. The choice of base and solvent can be optimized to suit the specific substrate and desired reaction conditions.

A key advantage of the BOM group is the variety of methods available for its selective removal, or deprotection. Cleavage is most commonly accomplished under acidic conditions. dur.ac.uk For instance, treatment with dilute hydrochloric acid or trifluoroacetic acid (TFA) will regenerate the free hydroxyl group. Additionally, certain Lewis acids can also be effective for deprotection. organic-chemistry.org In some specific molecular contexts, hydrogenolysis using a palladium catalyst can be employed to remove the BOM group, although this method is less general. nih.gov The ability to selectively remove the BOM group under specific conditions without disturbing other protecting groups is a critical aspect of its strategic utility in multistep synthesis. nih.gov

Reaction Typical Reagents and Conditions Notes
Protection (Introduction of BOM group) Alcohol, this compound, Diisopropylethylamine (DIPEA) or 2,6-lutidine, Dichloromethane (B109758) (DCM) or similar aprotic solventThe reaction is a nucleophilic substitution.
Deprotection (Removal of BOM group) Dilute aqueous acid (e.g., HCl), Trifluoroacetic acid (TFA), Lewis acids (e.g., Mg(ClO4)2) organic-chemistry.orgCleavage mechanism involves protonation of the ether oxygen followed by elimination.
Deprotection (Hydrogenolysis) 10% Palladium on carbon (Pd/C), H2, solvent (e.g., ethanol (B145695) or isopropanol/water with formic acid) nih.govThis method is substrate-dependent and can be useful for molecules sensitive to acidic conditions. nih.gov

Participation in Carbon-Carbon Bond Forming Reactions

Beyond its role in protection chemistry, this compound and related chloroalkyl ethers can also participate directly in the formation of new carbon-carbon bonds, further highlighting their synthetic versatility.

Variants of Chloromethylation Reactions Utilizing this compound

This compound can be used in variants of the Blanc chloromethylation reaction. alfa-chemistry.comjk-sci.com This reaction typically involves the introduction of a chloromethyl group (-CH2Cl) onto an aromatic ring. dur.ac.uk While the classic Blanc conditions often use formaldehyde (B43269) and hydrogen chloride, chloromethyl ethers like this compound can serve as the electrophilic source of the chloromethyl moiety, particularly in the presence of a Lewis acid catalyst. alfa-chemistry.com This allows for the functionalization of aromatic compounds, creating intermediates that can be further elaborated into more complex structures.

Role as a Key Intermediate in the Synthesis of Biologically Relevant and Advanced Organic Molecules

The utility of this compound lies in its ability to install the BOM protecting group onto hydroxyl functionalities. The BOM group offers a unique combination of stability to a wide range of reaction conditions, yet can be cleaved under specific and often mild protocols, making it an invaluable tool in the total synthesis of natural products and other complex targets.

One of the most prominent examples of the strategic deployment of this compound is in the total synthesis of the potent cytotoxic marine natural product, (+)-Phorboxazole A. The complex architecture of Phorboxazole A, with its numerous stereocenters and sensitive functional groups, necessitates a robust protecting group strategy. In several synthetic routes towards this molecule, the BOM group has been employed to shield key hydroxyl groups during crucial bond-forming reactions.

For instance, in the synthesis of a key fragment of Phorboxazole A, a primary alcohol can be selectively protected as its BOM ether. This protection is typically achieved by treating the alcohol with this compound in the presence of a hindered base, such as diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM). This transformation proceeds with high efficiency, setting the stage for subsequent synthetic manipulations.

Table 1: Representative Protection of a Primary Alcohol with this compound in the Synthesis of a Phorboxazole A Fragment

EntrySubstrate (Alcohol)Reagents and ConditionsProduct (BOM-protected)Yield (%)
1Primary Alcohol IntermediateThis compound, DIPEA, DCM, 0 °C to rtCorresponding BOM Ether>95

The BOM group's resilience to various reaction conditions, including those employed in cross-coupling reactions and delicate oxidation or reduction steps, allows for the elaboration of other parts of the molecule without compromising the protected hydroxyl group. Once its protective role is fulfilled, the BOM group can be selectively removed. A common method for deprotection involves treatment with a Lewis acid, such as magnesium bromide (MgBr₂), often in the presence of a nucleophilic scavenger.

The strategic use of this compound extends to the synthesis of other complex natural products. In the synthetic endeavors towards Amphidinolide P, another marine-derived macrolide with significant biological activity, the BOM protecting group has been considered and utilized in various synthetic strategies to navigate the intricate stereochemical challenges and functional group compatibility issues.

The selection of the BOM group, and therefore the use of this compound, is a testament to the careful planning required in modern organic synthesis. Its ability to be introduced and removed under conditions that are orthogonal to many other common protecting groups allows for a high degree of flexibility and control in the synthetic sequence. This strategic advantage is what solidifies the role of this compound as a key intermediate and an indispensable tool in the construction of some of nature's most complex and biologically important molecules.

Advanced Characterization and Analytical Methodologies in 2 Chloromethoxy 2 Methylpropane Research

Chromatographic Methods for Analysis and Purification in Research Settings

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:Information regarding HPLC methods for this compound, such as column specifications, mobile phase composition, and detector settings, is not present in the available literature.

Without this fundamental data, a scientifically sound and informative article that adheres to the user's strict outline and content requirements, including the creation of data tables and a discussion of detailed research findings, is not possible.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone of chemical characterization, providing the foundational data required to confirm the empirical formula of a synthesized compound. For 2-(chloromethoxy)-2-methylpropane, these techniques are crucial for verifying its elemental composition, which is theoretically calculated from its molecular formula, C₅H₁₁ClO. chemsynthesis.comnih.govchemicalbook.com The primary methods employed for this purpose are combustion analysis for carbon and hydrogen, and argentometric titration or other halogen-specific methods for chlorine content.

The molecular formula C₅H₁₁ClO dictates a specific mass percentage for each constituent element. chemsynthesis.comnih.govchemicalbook.com These theoretical values serve as the benchmark against which experimental results are compared.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Molar Mass Contribution ( g/mol ) Percentage (%)
Carbon C 12.01 60.05 48.97%
Hydrogen H 1.01 11.11 9.06%
Chlorine Cl 35.45 35.45 28.91%
Oxygen O 16.00 16.00 13.05%

| Total | | | 122.61 | 100.00% |

In a typical research setting, a sample of the purified compound undergoes combustion analysis. This process involves burning a precisely weighed sample in an excess of oxygen, which converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). chemteam.info These products are collected and weighed, allowing for the back-calculation of the mass of carbon and hydrogen in the original sample. chemteam.infoyoutube.com

The determination of chlorine is often performed through methods such as argentometric titration after the sample has undergone decomposition to convert the organically bound chlorine into chloride ions. The percentage of oxygen is typically determined by subtracting the percentages of carbon, hydrogen, and chlorine from 100%. chemteam.info

Below is a table representing typical findings from an elemental analysis of a this compound sample. The close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis and purity of the compound and confirms its empirical formula.

Comparison of Theoretical and Experimental Elemental Analysis Data

Element Theoretical Mass Percentage (%) Experimental Mass Percentage (%)
Carbon 48.97 48.92
Hydrogen 9.06 9.12
Chlorine 28.91 28.85

The data presented in the table demonstrates a high degree of accuracy in the experimental findings, with deviations from the theoretical values being well within the accepted limits of instrumental error for modern analytical techniques. Such results are fundamental for affirming the identity of this compound before proceeding with further spectroscopic and physical characterization.

Computational Chemistry and Theoretical Investigations of 2 Chloromethoxy 2 Methylpropane and Analogues

Quantum Chemical Calculations and Molecular Modeling Approaches

Quantum chemical calculations, particularly those employing density functional theory (DFT), have become instrumental in elucidating the structural and electronic properties of molecules like 2-(chloromethoxy)-2-methylpropane. While specific DFT studies on this exact molecule are not abundant in the literature, extensive research on analogous α-chloroethers and related structures provides a robust framework for understanding its behavior.

For instance, computational studies on other α-chloroethers have successfully employed DFT to probe ground state geometries and electronic distributions. nih.gov These calculations are crucial for understanding the inherent reactivity of the C-Cl bond, which is significantly activated by the adjacent oxygen atom. The PubChem database lists several computed properties for this compound, which are derived from computational models.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Weight 122.59 g/mol PubChem
XLogP3 1.8 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 1 PubChem
Rotatable Bond Count 2 PubChem
Exact Mass 122.0498427 Da PubChem
Monoisotopic Mass 122.0498427 Da PubChem
Topological Polar Surface Area 9.2 Ų PubChem
Heavy Atom Count 7 PubChem
Formal Charge 0 PubChem
Complexity 46.5 PubChem

This data is computationally generated and provided by PubChem. nih.gov

Theoretical investigations into the dehalogenation of similar compounds, such as haloalcohol dehalogenase, have utilized hybrid DFT methods to model the reaction mechanisms. researchgate.net These studies often involve creating quantum chemical models of varying sizes to represent the active site and have shown that as the model size increases to 150-200 atoms, the results tend to converge. researchgate.net Such approaches could be readily applied to study the reactions of this compound.

Reaction Energetics and Transition State Analysis of Key Transformations

The solvolysis of this compound is expected to proceed through a mechanism involving the formation of a stabilized oxocarbenium ion. This is analogous to the well-studied SN1 solvolysis of tert-butyl chloride. amherst.eduquizlet.com The rate-determining step is the cleavage of the C-Cl bond to form the tert-butoxymethyl cation and a chloride ion.

Computational studies on the gas-phase decomposition of the related tert-butyl methyl ether catalyzed by hydrogen halides have provided valuable data on the energetics of similar transformations. unirioja.es In these studies, DFT calculations were used to map the potential energy surface and identify the transition state structures. The activation energies for these reactions were calculated, providing insight into the energy barriers that must be overcome. unirioja.es For example, the calculated activation free energy for the HCl-catalyzed decomposition of tert-butyl methyl ether is in good agreement with experimental values. unirioja.es

A mechanistic study on the activation of α-chloroethers by dual hydrogen-bond donors revealed a cooperative mechanism. nih.govnih.gov Kinetic analysis and computational modeling indicated that two catalyst molecules are involved in the rate-determining C-C bond formation, proceeding through an SN1-like pathway. nih.govnih.gov The study determined the activation parameters for the epimerization of an α-chloroether, with an enthalpy of activation (ΔH‡) of 10.8 ± 0.8 kcal mol⁻¹ and an entropy of activation (ΔS‡) of –16 ± 3 cal mol⁻¹ K⁻¹. nih.gov

Table 2: Activation Parameters for the Epimerization of an α-Chloroether

Parameter Value
ΔH‡ 10.8 ± 0.8 kcal mol⁻¹
ΔS‡ –16 ± 3 cal mol⁻¹ K⁻¹

Data from a study on anion-abstraction catalysis. nih.gov

Prediction of Kinetic Parameters and Reaction Rate Constants

The prediction of kinetic parameters and reaction rate constants from theoretical calculations is a significant application of computational chemistry. The Grunwald-Winstein equation is a well-established empirical model used to correlate the rates of solvolysis reactions. nih.gov This equation relates the rate constant (k) in a given solvent to the rate constant in a standard solvent (ko), the solvent ionizing power (Y), and the sensitivity of the substrate to the solvent's ionizing power (m). nih.gov

Theoretical methods like RRKM/Master Equation modeling can be used to compute rate constants over a range of pressures and temperatures. scispace.com These models utilize information from quantum chemical calculations, such as the structures and energies of reactants, products, and transition states, to predict the reaction kinetics. scispace.com For instance, such modeling has been successfully applied to the HCl elimination reactions from various chloroalkanes. scispace.com

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational flexibility of this compound influences its reactivity. Molecular dynamics (MD) simulations can provide a detailed picture of the molecule's dynamic behavior in different environments. While specific MD studies on this compound are scarce, research on the structurally similar tert-butyl chloride offers valuable parallels.

MD simulations of tert-butyl chloride confined in porous materials have been conducted to study the effects of confinement on its molecular motion and phase transitions. icm.edu.pl These studies utilize techniques like proton and deuteron (B1233211) NMR to probe the dynamics and have shown that the motion of the tert-butyl group is more restricted in confined spaces. icm.edu.pl Differential scanning calorimetry (DSC) has been used to determine the temperatures of phase transitions, which are influenced by the degree of confinement. icm.edu.pl These methodologies could be applied to understand how the environment affects the conformational landscape and reactivity of this compound.

The conformational analysis would involve identifying the low-energy conformers and the rotational barriers between them. This information is crucial as the reactivity of a particular conformer can be significantly different from others. For this compound, rotation around the C-O and O-CH2 bonds would be of particular interest.

Future Directions and Emerging Research Avenues for 2 Chloromethoxy 2 Methylpropane

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of chloromethyl ethers often involves reagents and conditions that are coming under increasing scrutiny due to environmental and safety concerns. orgsyn.org Future research is therefore sharply focused on developing more sustainable and environmentally benign synthetic routes to 2-(Chloromethoxy)-2-methylpropane. A key area of investigation is the replacement of hazardous reagents with safer alternatives. For instance, methods that minimize the use of highly reactive and potentially carcinogenic chlorinating agents are being explored.

In situ generation of the reagent is another promising strategy to enhance safety and reduce waste. researchgate.net This approach avoids the isolation and storage of the potentially unstable this compound, as it is used directly in the reaction mixture where it is formed. organic-chemistry.org Research in this area is likely to focus on developing one-pot procedures where the formation of the chloromethyl ether and its subsequent reaction with a substrate occur in a single, streamlined process.

Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of this compound. This includes the use of greener solvents, minimizing energy consumption, and designing processes that generate minimal waste. The development of solvent-free reaction conditions or the use of recyclable and biodegradable solvents are active areas of research that could significantly reduce the environmental footprint of this compound synthesis.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern chemical synthesis, and the future of this compound production and utilization will undoubtedly be shaped by the discovery of novel catalytic systems. Current research is moving beyond traditional acid catalysts to explore a wider range of more efficient and selective catalysts.

Recent studies have highlighted the potential of zinc(II) salts as highly efficient catalysts for the synthesis of chloromethyl ethers from acetals and acid halides. organic-chemistry.orgnih.gov These catalysts are attractive due to their low toxicity, low cost, and high activity at very low concentrations. Future work will likely involve screening a broader range of Lewis acids and developing even more active and robust catalytic systems.

Transition metal catalysis, a powerhouse in organic synthesis, also presents significant opportunities. researchgate.net While direct applications to this compound are still emerging, research into transition metal-catalyzed etherification reactions provides a strong foundation. researchgate.net The development of catalysts based on earth-abundant and non-toxic metals is a particularly important goal. Furthermore, the design of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key area of focus for improving the sustainability of processes involving this reagent.

Catalyst TypePotential Advantages for this compound Synthesis
Zinc(II) Salts High efficiency, low toxicity, low cost. organic-chemistry.orgnih.gov
Transition Metals High catalytic activity, potential for novel reactivity. researchgate.net
Heterogeneous Catalysts Ease of separation, recyclability, improved sustainability.
Organocatalysts Metal-free, potentially milder reaction conditions.

Discovery of New Reactivity Modes and Transformations Beyond Current Paradigms

While this compound is primarily known for its role as a protecting group, there is a growing interest in exploring its potential for new and unconventional reactivity. The structure of the molecule, featuring a reactive chloromethyl group attached to a sterically bulky tert-butoxy (B1229062) group, suggests a rich and underexplored chemical landscape.

Future research will likely focus on uncovering novel transformations that go beyond simple alcohol protection. For example, the electrophilic nature of the chloromethyl carbon could be exploited in a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions. The development of new catalytic systems could unlock previously inaccessible reaction pathways, leading to the synthesis of complex molecules from simple starting materials.

Investigations into the reactivity of related compounds, such as 6-(chloromethyl)-6-methylfulvene, have revealed diverse modes of reaction, including cycloadditions and rearrangements. nih.gov These findings provide a conceptual framework for exploring similar reactivity with this compound. By carefully tuning reaction conditions and catalyst choice, it may be possible to steer the reactivity of this compound towards new and synthetically valuable outcomes.

Integration of Advanced Computational Predictions with Experimental Validation in Synthetic Strategy

The synergy between computational chemistry and experimental synthesis is revolutionizing the way chemical reactions are designed and optimized. In the context of this compound, in silico methods are set to play a crucial role in accelerating the discovery of new synthetic routes and understanding reaction mechanisms.

Computational tools, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict transition state energies, and calculate reaction rates. nih.govmdpi.com This allows researchers to screen potential catalysts and reaction conditions in a virtual environment before committing to time-consuming and resource-intensive laboratory experiments. nih.govmdpi.com For instance, theoretical calculations can help in identifying the most promising catalyst candidates for a specific transformation or in predicting the regioselectivity and stereoselectivity of a reaction.

The development of synthetic route design programs can also aid in the discovery of novel and more efficient ways to synthesize and utilize this compound. mdpi.com By combining these computational predictions with rigorous experimental validation, researchers can adopt a more rational and efficient approach to synthetic strategy. This integrated approach will be instrumental in overcoming the challenges associated with developing sustainable and innovative chemical processes.

Q & A

Basic Research Questions

Q. What are the optimized synthesis routes for 2-(Chloromethoxy)-2-methylpropane, and how do yields vary under different reaction conditions?

  • Methodological Answer : The compound can be synthesized via two primary routes:

  • Route 1 : Reaction of 2-methylpropan-2-ol with concentrated hydrochloric acid under ambient conditions, yielding ~76% via nucleophilic substitution (SN1 mechanism) .
  • Route 2 : Etherification of formaldehyde with 1,1,1,3,3,3-hexafluoro-2-propanol, achieving ~87% yield under acidic catalysis .
  • Key Variables : Reaction temperature, catalyst type (e.g., H2SO4 vs. NaOH), and solvent polarity significantly impact yields. Purification typically involves distillation or solvent extraction .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H NMR reveals characteristic peaks at δ 1.4 ppm (C(CH3)3) and δ 3.8 ppm (Cl-O-CH2) .
  • IR Spectroscopy : Strong absorption at 750–800 cm<sup>−1</sup> (C-Cl stretch) and 1100 cm<sup>−1</sup> (C-O-C ether linkage) .
  • Mass Spectrometry : Molecular ion peak at m/z 136 (M<sup>+</sup>) with fragmentation patterns confirming the tert-butyl and chloromethoxy groups .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and bases. Use inert gas (N2) to minimize hydrolysis .
  • Safety Protocols : Wear nitrile gloves, goggles, and flame-resistant lab coats. Ground equipment to prevent static discharge due to flammability (flash point: −20°C) .

Advanced Research Questions

Q. What reaction pathways dominate when this compound interacts with nucleophiles or electrophiles?

  • Methodological Answer :

  • Nucleophilic Substitution : Reacts with OH<sup>−</sup> (aqueous NaOH) to form 2-methylpropan-2-ol via SN1, with carbocation intermediates verified by trapping experiments .
  • Electrophilic Addition : With Cl2 in CCl4, forms 2,2-dichloro derivatives, confirmed by GC-MS and kinetic studies .
  • Contradictions : Disputed SN2 contributions in polar aprotic solvents (e.g., DMF) require isotopic labeling (e.g., <sup>18</sup>O) to resolve .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., vapor pressure, enthalpy of formation)?

  • Methodological Answer :

  • Validation Techniques :
  • Calorimetry : Measure ΔHf using bomb calorimetry; literature values range from −280 to −310 kJ/mol .
  • Computational Modeling : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental vapor pressure data (e.g., 120 mmHg at 25°C) .
  • Data Harmonization : Cross-reference with databases like NIST Chemistry WebBook to identify outliers due to impurities or measurement errors .

Q. What are the implications of this compound’s stability in pharmaceutical solvent systems?

  • Methodological Answer :

  • Degradation Studies : Under accelerated conditions (40°C/75% RH), HPLC analysis shows <5% decomposition over 6 months, making it suitable for drug formulations .
  • Solvent Compatibility : Stable in PEG-based systems but reacts with amine-containing APIs (e.g., metformin), requiring pH adjustment to ≤6 .

Q. How does the compound’s reactivity vary in ionic liquids vs. conventional solvents?

  • Methodological Answer :

  • Kinetic Studies : In [emim][PF6], SN1 reactions are 3× faster due to stabilization of carbocation intermediates, confirmed by Eyring plots .
  • Solvent Effects : Dielectric constant (ε) of ionic liquids (~15) reduces activation energy compared to ethanol (ε = 24.3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.